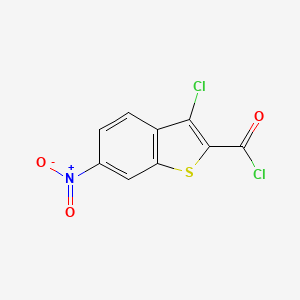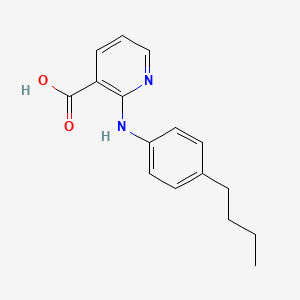
Butanixin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butanixin typically involves the reaction of nicotinic acid with butanilino derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully monitored to maintain consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanixin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl
Propriétés
Numéro CAS |
55285-35-3 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
2-(4-butylanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H18N2O2/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(16(19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
ADIBYIWFBDMKNY-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



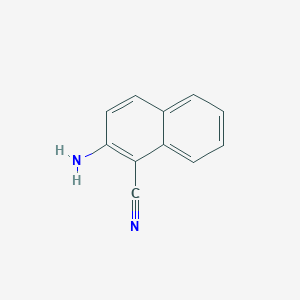
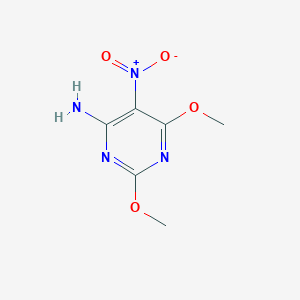
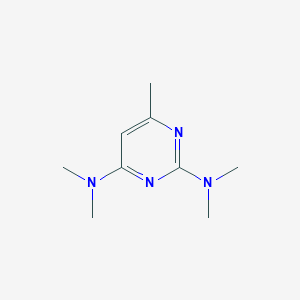

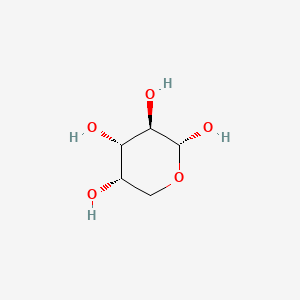
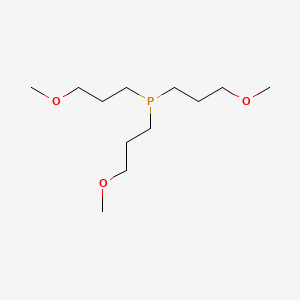
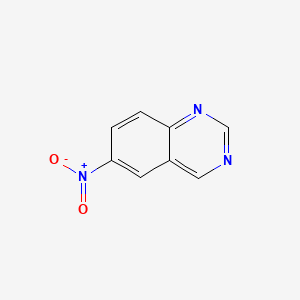

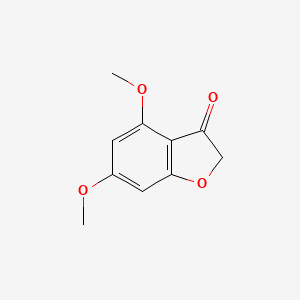

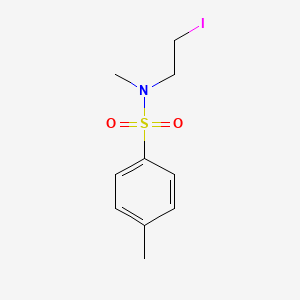
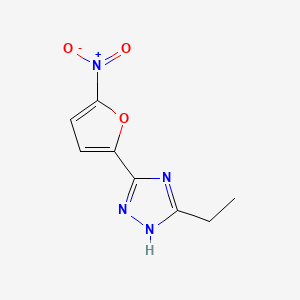
![Phosphine, [[bis(pentafluorophenyl)phosphino]ethynyl]diphenyl-](/img/structure/B1619111.png)
